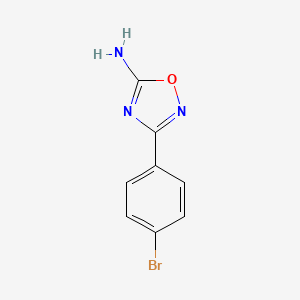

3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine

Description

Overview of 1,2,4-Oxadiazole (B8745197) Heterocycles in Academic and Medicinal Chemistry

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. First synthesized in 1884 by Tiemann and Krüger, this scaffold has become a cornerstone in modern medicinal chemistry. chim.it Its unique properties and the ability to serve as a versatile framework have led to its incorporation into a variety of compounds with a broad spectrum of biological activities. nih.govencyclopedia.pub

In the last four decades, research into 1,2,4-oxadiazole derivatives has expanded significantly, revealing their potential as anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antidepressant agents, among others. encyclopedia.pubnih.gov This wide range of pharmacological effects highlights the scaffold's potential in targeting multiple disease pathways. nih.gov The stability and tunable physicochemical properties of the 1,2,4-oxadiazole ring make it an attractive scaffold for the development of novel therapeutic agents, a fact underscored by its presence in several commercially available drugs. encyclopedia.pubnih.gov

The Significance of the 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine Structural Motif in Drug Discovery and Chemical Biology

The specific structural motif of this compound combines three key features: the 1,2,4-oxadiazole core, a 4-bromophenyl group at the 3-position, and an amine group at the 5-position. Each component contributes to its significance in chemical biology and drug design.

The 3-Aryl Substitution: The presence of an aryl group, such as the 4-bromophenyl ring, is a common feature in many biologically active 1,2,4-oxadiazoles. Research has shown that 3,5-diarylsubstituted 1,2,4-oxadiazoles can act as apoptosis inducers, which is a critical mechanism in cancer therapy. mdpi.com The 3-aryl-1,2,4-oxadiazole moiety, in particular, has been investigated for its antiproliferative activities. nih.gov

The Halogen Substitution: The bromine atom on the phenyl ring is significant for modulating the compound's electronic and lipophilic properties. Halogen bonding is an increasingly recognized non-covalent interaction that can influence ligand-receptor binding, potentially enhancing the potency and selectivity of a drug candidate. The inclusion of bromine is a common strategy in structure-activity relationship (SAR) studies to explore and optimize these interactions.

The convergence of these features in the this compound motif makes it a valuable scaffold for library synthesis and lead optimization in drug discovery programs.

Bioisosteric Properties and Molecular Recognition Potential of the 1,2,4-Oxadiazole Core

A primary reason for the widespread use of the 1,2,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The 1,2,4-oxadiazole ring is frequently employed as a bioisosteric replacement for ester and amide functionalities. mdpi.comscispace.comnih.govresearchgate.net

Key Bioisosteric Advantages:

Metabolic Stability: Ester and amide groups are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to rapid degradation and poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring is resistant to such hydrolysis, enhancing the metabolic stability and in vivo lifetime of a drug candidate. scispace.comnih.gov

Conformational Rigidity: The planar, aromatic nature of the oxadiazole ring introduces conformational rigidity into a molecule. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target and helps to lock the molecule into a bioactive conformation.

Molecular Recognition: The 1,2,4-oxadiazole core possesses excellent molecular recognition capabilities. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while substituents at the 3 and 5 positions can be tailored to provide additional hydrogen bond donors or acceptors. mdpi.comresearchgate.netrsc.org This allows for specific and strong interactions with biological targets. Experimental and computational studies have shown that variations in hydrogen bond acceptor and donor strength between oxadiazole isomers can significantly affect their pharmaceutical properties. rsc.org

These bioisosteric properties make the 1,2,4-oxadiazole core, and by extension compounds like this compound, a powerful tool for medicinal chemists to enhance drug-like properties such as stability and target affinity. scispace.comnih.gov

Data Tables

Table 1: Properties of this compound Data compiled from publicly available chemical databases.

| Property | Value |

| CAS Number | 147123-82-8 |

| Molecular Formula | C₈H₆BrN₃O |

| Molecular Weight | 240.06 g/mol |

| IUPAC Name | This compound |

Table 2: Biological Activities Associated with the 1,2,4-Oxadiazole Scaffold A summary of activities reported for various 1,2,4-oxadiazole derivatives in scientific literature.

| Biological Activity | Reference |

| Anticancer | nih.govnih.govontosight.ai |

| Anti-inflammatory | nih.govnih.govontosight.ai |

| Antimicrobial / Antibacterial | nih.govontosight.ai |

| Antiviral | nih.gov |

| Antifungal | nih.govencyclopedia.pub |

| Antidepressant | nih.govencyclopedia.pub |

| Anti-parasitic | nih.govencyclopedia.pub |

| Anti-Alzheimer's Disease | nih.govencyclopedia.pub |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKCWMAQSKTUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl 1,2,4 Oxadiazol 5 Amine and Its Derivatives

Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole heterocycle is a well-documented area of organic synthesis. The most prevalent methods begin with either a nitrile or an amidoxime (B1450833), which then undergoes transformation to form the final ring structure. rjptonline.org

The most widely utilized method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivatives. chim.itresearchgate.net This pathway is considered a [4+1] approach, where four atoms of the ring are supplied by the amidoxime and one is from the acid derivative. chim.it The process typically involves an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. chim.itnih.gov This intermediate can sometimes be isolated but is often generated in situ before the final cyclization step. chim.it

The acylation can be achieved using various reagents, including acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. researchgate.netnih.govnih.gov Common coupling agents used to activate carboxylic acids in situ include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI). rjptonline.orgchim.it The subsequent step is an intramolecular cyclization-dehydration of the O-acylamidoxime, usually promoted by heat or base, to yield the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.govresearchgate.net

Table 1: Common Acylating Agents for Amidoxime-Based 1,2,4-Oxadiazole Synthesis

| Acylating Agent | Precursor | Conditions | Reference |

| Acyl Chlorides | Amidoxime | Pyridine (B92270), Toluene, or Dioxane | nih.govnih.gov |

| Carboxylic Anhydrides | Amidoxime | Base/DMSO medium | mdpi.com |

| Carboxylic Acids | Amidoxime | Coupling agents (e.g., EDC, DCC, CDI) | rjptonline.orgchim.it |

Condensation and cyclodehydration are the key transformations in the final ring-closing step of many 1,2,4-oxadiazole syntheses. Following the initial acylation of an amidoxime, the resulting O-acylamidoxime undergoes intramolecular cyclodehydration to form the aromatic oxadiazole ring. nih.gov This dehydration can be facilitated by thermal conditions, often by refluxing in a high-boiling solvent like pyridine or DMF. rsc.org

To improve efficiency and simplify procedures, several one-pot synthetic strategies have been developed. rsc.orgrsc.org These methods combine multiple reaction steps into a single process without isolating intermediates. A common one-pot approach starts with a nitrile, which is converted to an amidoxime in situ by reacting with hydroxylamine (B1172632). researchgate.netorganic-chemistry.org This is immediately followed by the addition of a carboxylic acid or aldehyde and a cyclizing/dehydrating or oxidizing agent to form the 1,2,4-oxadiazole. rsc.orgresearchgate.net

For instance, a base-mediated, one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed where the aldehyde serves as both a reactant and an oxidant for the final aromatization step. rsc.orgrsc.org Another efficient one-pot method employs the Vilsmeier reagent to activate carboxylic acids, facilitating their reaction with in situ-generated amidoximes to produce 1,2,4-oxadiazoles in good to excellent yields. nih.govresearchgate.net Microwave-assisted one-pot reactions have also been reported, significantly reducing reaction times under solvent-free conditions. organic-chemistry.org

Oxidative cyclization represents a more recent approach to 1,2,4-oxadiazole synthesis, where the key ring-forming step is an oxidation reaction. nih.gov These methods often involve the formation of a nitrogen-oxygen (N–O) bond through oxidative coupling. mdpi.comnih.gov

One such strategy is the oxidative cyclization of N-acylguanidines using an oxidant like phenyliodine(III) diacetate (PIDA) to form 3-amino-1,2,4-oxadiazoles. mdpi.com Similarly, N-acyl amidines can undergo oxidative cyclization promoted by N-bromosuccinimide (NBS). mdpi.comnih.gov Other methodologies start from amidoximes and employ oxidants to trigger cyclization. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the oxidative cyclization of amidoximes with various aldehydes. researchgate.net Electrochemical methods have also been developed, where anodic oxidation of N-benzyl amidoximes generates an iminoxy radical that undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring. rsc.orgbohrium.comrsc.org

Table 2: Examples of Oxidative Cyclization Methods for 1,2,4-Oxadiazoles

| Starting Material | Oxidant/Method | Product Type | Reference |

| N-Acylguanidines | PIDA | 3-Amino-1,2,4-oxadiazoles | mdpi.com |

| N-Acyl Amidines | NBS | 1,2,4-Oxadiazoles | mdpi.comnih.gov |

| Amidoximes | DDQ | 1,2,4-Oxadiazoles | researchgate.net |

| N-Benzyl Amidoximes | Anodic Oxidation | 3,5-Disubstituted 1,2,4-oxadiazoles | rsc.orgrsc.org |

Specific Precursors and Reagents for Constructing the 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine Scaffold

To synthesize the specific target molecule, this compound, the general synthetic pathways must be adapted using appropriate starting materials that contain the 4-bromophenyl and the 5-amino functionalities.

The 3-(4-bromophenyl) moiety of the target compound is typically introduced using 4-bromobenzonitrile (B114466) as the starting material. nih.gov This precursor is readily converted into the corresponding amidoxime, 4-bromo-N'-hydroxybenzimidamide, through reaction with hydroxylamine. rjptonline.org This amidoxime becomes the key building block for the subsequent cyclization reaction.

Once the 4-bromobenzamidoxime (B100684) is formed, it can be reacted with a reagent that provides the C5 carbon and the 5-amino group to form the final product. The synthesis of 3-amino-1,2,4-oxadiazoles often involves the cyclization of N-acylguanidines or the reaction of an amidoxime with a cyanamide (B42294) or cyanogen (B1215507) bromide equivalent. rsc.org For example, the amidoxime can be reacted with cyanogen bromide followed by an intramolecular cyclization to yield the 5-amino-1,2,4-oxadiazole (B13162853) ring. The use of 4-bromophenyl precursors in the synthesis of related heterocyclic structures is well-established, confirming the viability of this approach. nih.govnih.gov

Formation and Reactivity of Amidoxime Intermediates

The cornerstone of the synthesis of this compound is the formation of the corresponding amidoxime intermediate, 4-bromobenzamidoxime. This intermediate is typically prepared from 4-bromobenzonitrile. The reaction involves the addition of hydroxylamine to the nitrile group. This conversion is a critical step, as the resulting amidoxime possesses the necessary nucleophilic character to participate in the subsequent cyclization reaction.

The reactivity of the amidoxime is characterized by the presence of both a hydroxyl group and an amino group attached to the same carbon atom. This unique functionality allows it to react with a variety of electrophiles to form O-acylamidoxime intermediates, which are the direct precursors to the 1,2,4-oxadiazole ring. The general mechanism involves the acylation of the amidoxime's oxygen atom, followed by an intramolecular cyclodehydration to yield the stable 1,2,4-oxadiazole heterocycle. mdpi.comresearchgate.net The versatility of this intermediate allows for the introduction of various substituents at the 5-position of the oxadiazole ring by choosing the appropriate acylating agent.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, solvent systems, and the choice of catalysts and bases.

Influence of Temperature and Solvent Systems

The temperature at which the synthesis is conducted plays a crucial role in both the rate of reaction and the final yield of the desired product. While some traditional methods may require elevated temperatures to drive the cyclodehydration of the O-acylamidoxime intermediate, recent advancements have focused on developing room temperature syntheses. nih.gov For instance, carrying out the cyclization at ambient temperatures can offer the advantage of accommodating thermosensitive functional groups. mdpi.com In some cases, thermal activation, including the use of microwave irradiation, has been shown to drastically reduce reaction times while maintaining high product yields. nih.gov

The choice of solvent is equally critical and can significantly impact the solubility of reactants and the reaction pathway. Aprotic bipolar solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been found to be particularly effective, often in combination with an inorganic base. mdpi.comnih.gov Other solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) have also been employed, with the optimal choice often depending on the specific reagents and catalysts used. chim.it For example, THF has been found to be a suitable solvent when using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst for the cyclization of O-acylamidoximes.

Role of Catalysts and Bases in Oxadiazole Synthesis

Catalysts and bases are instrumental in promoting the efficient synthesis of 1,2,4-oxadiazoles. A variety of bases have been explored to facilitate the cyclization step. Inorganic bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) have been successfully used, particularly in DMSO. nih.gov The combination of NaOH in DMSO has been highlighted as a "superbase medium" capable of promoting the reaction at room temperature. nih.gov Organic bases, such as N,N-diisopropylethylamine (DIPEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are also effective. mdpi.com

In addition to traditional bases, various catalysts have been developed to enhance the efficiency of 1,2,4-oxadiazole synthesis. For instance, tetrabutylammonium fluoride (TBAF) has been reported as an efficient catalyst for the cyclization of O-acylamidoximes under mild conditions. chim.it Lewis acids like zinc chloride (ZnCl2) in combination with p-toluenesulfonic acid (PTSA) can also catalyze the reaction between amidoximes and nitriles. organic-chemistry.org Furthermore, metal-free heterogeneous catalysts like graphene oxide (GO) have been shown to act as both an acid catalyst and an oxidizing agent in the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

The following table summarizes the influence of various bases on the yield of 3,5-diphenyl-1,2,4-oxadiazole (B189376) in a DMSO solvent system, providing a comparative look at their effectiveness.

| Base | Yield (%) | Reaction Time |

| NaOH | ~98% | 10 min |

| KOH | ~98% | 10 min |

| LiOH | ~98% | 10 min |

| Cs2CO3 | 86% | - |

| K2CO3 | 71% | - |

| (Data synthesized from multiple sources for illustrative purposes) |

Advanced Synthetic Techniques (e.g., Ultrasound-Assisted Methods)

To further improve the efficiency and environmental friendliness of 1,2,4-oxadiazole synthesis, advanced techniques such as ultrasound-assisted synthesis have been explored. semanticscholar.orgresearchgate.net Ultrasound irradiation can enhance reaction rates and yields by providing localized high temperatures and pressures through acoustic cavitation. mdpi.com This method often leads to significantly shorter reaction times compared to conventional heating methods. mdpi.com

Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds, including 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. semanticscholar.orgnih.govproquest.com These methods are often considered "green" as they can reduce energy consumption and sometimes allow for the use of less hazardous solvents or even solvent-free conditions. nih.govproquest.com For example, a facile and ultrasound-assisted green methodology has been developed for the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction at room temperature, resulting in good yields and shorter reaction times. semanticscholar.orgresearchgate.net This approach highlights the potential of advanced techniques to streamline the synthesis of complex molecules like this compound and its derivatives.

Chemical Transformations and Derivatization of 3 4 Bromophenyl 1,2,4 Oxadiazol 5 Amine

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This ring system is generally stable due to its aromatic character. The replacement of two -CH= groups in furan with two nitrogen atoms reduces the aromaticity to some extent, imparting the character of a conjugated diene to the oxadiazole ring nih.gov. This allows it to undergo various reactions such as photochemical, thermal, electrophilic, and nucleophilic substitutions nih.gov.

The stability of the 1,2,4-oxadiazole ring in 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine allows for selective modifications at other positions of the molecule without compromising the integrity of the heterocyclic core. However, under forcing conditions, the ring can be cleaved. For instance, some 1,2,4-oxadiazole derivatives have been shown to undergo rearrangement to other heterocyclic systems, such as oxazoles, under thermal or basic conditions researchgate.net.

Reactions Involving the 4-Bromophenyl Moiety

The 4-bromophenyl group attached to the 1,2,4-oxadiazole ring is a versatile handle for introducing structural diversity through reactions that are characteristic of aryl bromides.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the 4-bromophenyl moiety. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). The 1,2,4-oxadiazole ring itself can act as a moderate electron-withdrawing group, potentially activating the bromophenyl ring for nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds in two steps: addition of the nucleophile to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the leaving group. For SNAr to occur, the aromatic ring must be significantly activated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

| Amine | Morpholine | 3-(4-Morpholinophenyl)-1,2,4-oxadiazol-5-amine |

| Alkoxide | Sodium methoxide | 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine |

| Thiolate | Sodium thiophenoxide | 3-(4-(Phenylthio)phenyl)-1,2,4-oxadiazol-5-amine |

The bromine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

A variety of aryl and heteroaryl boronic acids can be used to introduce diverse substituents at the 4-position of the phenyl ring, leading to a wide range of derivatives.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid | Catalyst System | Base | Solvent | Potential Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 3-(Biphenyl-4-yl)-1,2,4-oxadiazol-5-amine |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane/Water | 3-(4'-Methoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-amine |

| Thiophene-2-boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | 3-(4-(Thiophen-2-yl)phenyl)-1,2,4-oxadiazol-5-amine |

| Pyridine-3-boronic acid | Pd2(dba)3 / XPhos | CsF | THF | 3-(4-(Pyridin-3-yl)phenyl)-1,2,4-oxadiazol-5-amine |

Functionalization of the 5-Amino Group

The 5-amino group on the 1,2,4-oxadiazole ring is a key site for derivatization, allowing for the introduction of various functional groups through acylation, alkylation, and arylation reactions.

The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrogen halide byproduct.

The acylation of amino-oxadiazoles is a well-established method for synthesizing a variety of derivatives with diverse biological activities. For instance, the acylation of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with various acid chlorides has been reported to yield a series of acylated compounds ambeed.comekb.eg.

Table 3: Representative Acylation Reactions of the 5-Amino Group

| Acylating Agent | Base | Solvent | Potential Product |

| Acetyl chloride | Triethylamine | Dichloromethane | N-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)acetamide |

| Benzoyl chloride | Pyridine | Tetrahydrofuran (B95107) | N-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)benzamide |

| 4-Nitrobenzoyl chloride | DIPEA | Acetonitrile (B52724) | N-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-4-nitrobenzamide |

The nucleophilic nature of the 5-amino group also allows for its alkylation and arylation.

Alkylation: N-alkylation can be achieved by reacting the amino-oxadiazole with alkyl halides. The reaction of primary amines with alkyl halides can sometimes lead to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts libretexts.org. However, by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, selective mono-alkylation can be achieved.

Table 4: Potential Alkylation Reactions of the 5-Amino Group

| Alkylating Agent | Base | Solvent | Potential Product |

| Methyl iodide | K2CO3 | DMF | N-Methyl-3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine |

| Benzyl bromide | NaH | THF | N-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine |

| Ethyl bromoacetate | Cs2CO3 | Acetonitrile | Ethyl 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)amino)acetate |

Arylation: N-arylation of the amino group can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. This method provides a powerful tool for the synthesis of N-aryl derivatives.

Table 5: Potential Arylation Reactions of the 5-Amino Group

| Aryl Halide | Catalyst System | Base | Solvent | Potential Product |

| Iodobenzene | Pd(OAc)2 / BINAP | NaOt-Bu | Toluene | N-Phenyl-3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine |

| 4-Chloronitrobenzene | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | N-(4-Nitrophenyl)-3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine |

| 2-Bromopyridine | PdCl2(dppf) | K3PO4 | Toluene | N-(Pyridin-2-yl)-3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine |

Cyclization Reactions Utilizing the Amino Functionality

The 5-amino group of the this compound scaffold provides a key site for annulation reactions, enabling the synthesis of fused bicyclic and polycyclic heterocyclic systems. As part of the broader class of aminoazoles, this compound is expected to react with various bifunctional electrophiles to construct new rings. The nucleophilicity of the exocyclic amino group allows it to participate in condensation and cyclization cascades, leading to the formation of novel molecular architectures.

While specific examples for the 3-(4-bromophenyl) derivative are not extensively documented, the reactivity can be inferred from analogous aminoazole systems. For instance, reactions of related amino-oxadiazoles or other aminoazoles with reagents like α,β-unsaturated ketones, 1,3-dielectrophiles, or dicarbonyl compounds typically lead to the formation of fused pyrimidine, pyridine, or diazepine rings.

One illustrative pathway involves the reaction with dicarbonyl compounds or their equivalents. For example, the condensation of a 5-amino-1,2,4-oxadiazole (B13162853) with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in the presence of an acid or base catalyst, would be expected to yield a pyrimido[5,4-d] chim.ituobaghdad.edu.iqacs.orgoxadiazole system. The reaction proceeds via initial condensation of the amino group with one carbonyl, followed by intramolecular cyclization and dehydration.

Another significant cyclization strategy involves the reaction with glyoxal or substituted glyoxals. The reaction of 3,4-diamino chim.ituobaghdad.edu.iqresearchgate.netoxadiazole with glyoxal under mildly basic conditions has been shown to produce a dihydroxy-tetrahydro chim.ituobaghdad.edu.iqresearchgate.netoxadiazolo[3,4-b]pyrazine intermediate, which can be subsequently dehydrated to form the aromatic fused system. researchgate.net This demonstrates the potential for the amino group of this compound to be utilized in forming fused pyrazine rings, which are of interest in medicinal chemistry.

The table below summarizes potential cyclization reactions based on the established chemistry of aminoazoles.

| Reagent Type | Expected Fused Ring System | Reaction Description |

| 1,3-Diketones (e.g., Acetylacetone) | Pyrimido[5,4-d] chim.ituobaghdad.edu.iqacs.orgoxadiazole | Condensation of the amino group with both carbonyls leads to a fused six-membered pyrimidine ring. |

| α,β-Unsaturated Carbonyls | Dihydropyrimido[5,4-d] chim.ituobaghdad.edu.iqacs.orgoxadiazole | Michael addition of the amino group followed by intramolecular cyclization and condensation. |

| Glyoxal / Substituted Glyoxals | chim.ituobaghdad.edu.iqacs.orgOxadiazolo[5,4-b]pyrazine | Stepwise condensation with the two carbonyl functionalities of glyoxal to form a fused pyrazine ring. researchgate.net |

| Cyanogen (B1215507) bromide | Triazolo[5,1-d] chim.ituobaghdad.edu.iqacs.orgoxadiazole | Reaction with cyanogen bromide can lead to the formation of a fused triazole ring, incorporating the exocyclic nitrogen. uobaghdad.edu.iquobaghdad.edu.iq |

Advanced Spectroscopic Characterization Methodologies for 3 4 Bromophenyl 1,2,4 Oxadiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

¹H NMR: A proton NMR spectrum would be used to identify the number of distinct proton environments in the 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine molecule. It would be expected to show characteristic signals for the protons on the bromophenyl ring and the amine (-NH₂) group. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amine protons would typically present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the oxadiazole ring, the four unique carbons of the 4-bromophenyl group (including the carbon attached to the bromine and the carbon attached to the oxadiazole ring), and any other carbon atoms.

Without experimental data, a table of chemical shifts and coupling constants cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS, EI-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₆BrN₃O).

Electron Ionization (EI-MS): EI-MS would likely show the molecular ion peak and a series of fragment ions. Typical fragmentation pathways for related oxadiazole structures often involve the cleavage of the heterocyclic ring.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique. For this compound, it would typically show the protonated molecule, [M+H]⁺.

Specific m/z values for the molecular ion and key fragments are not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands for:

N-H stretching: Typically observed as one or two bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂) group.

C=N stretching: Associated with the oxadiazole ring, usually appearing in the 1600-1680 cm⁻¹ region.

C-O stretching: Also associated with the oxadiazole ring.

Aromatic C-H and C=C stretching: Bands characteristic of the substituted benzene ring.

C-Br stretching: Typically found in the lower frequency (fingerprint) region of the spectrum.

A table of specific absorption frequencies cannot be created without access to an experimental spectrum.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on:

Crystal system and space group.

Unit cell dimensions.

Bond lengths and bond angles between all atoms.

Intermolecular interactions, such as hydrogen bonding involving the amine group.

No crystallographic data for this specific compound has been found in the reviewed sources.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the aromatic and heterocyclic rings in this compound. The spectrum would be expected to show absorption maxima (λmax) corresponding to π → π* transitions associated with the conjugated system. The exact wavelengths of these absorptions would be needed to study the electronic properties of the molecule.

Published UV-Vis absorption data for this compound could not be located.

Computational Chemistry and Molecular Modeling Studies of 3 4 Bromophenyl 1,2,4 Oxadiazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For compounds like 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine, DFT calculations can predict key electronic and structural parameters. Studies on structurally similar compounds, such as other oxadiazole and thiadiazole derivatives, provide a framework for understanding its likely properties. psu.edumdpi.comnih.gov

DFT calculations typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. Following optimization, various electronic properties are calculated. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Another important output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and the amine group, indicating these are sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the amine group would exhibit positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation.

These computational insights are invaluable for predicting how the molecule will interact with biological targets and for designing derivatives with enhanced properties. researchgate.net

Table 1: Predicted Electronic Properties based on DFT Studies of Analogous Compounds

| Property | Predicted Characteristic for this compound | Significance |

|---|---|---|

| HOMO Energy | Relatively high, localized on the amino group and phenyl ring. | Indicates the primary sites for electron donation and oxidation. |

| LUMO Energy | Relatively low, distributed over the oxadiazole and phenyl rings. | Indicates the primary sites for electron acceptance and reduction. |

| HOMO-LUMO Gap (ΔE) | Moderate gap. | Suggests good kinetic stability but sufficient reactivity for biological interactions. |

| MEP Negative Regions | Nitrogen/Oxygen atoms of the oxadiazole ring; Nitrogen of the amine group. | Sites for hydrogen bonding and interactions with electrophiles. |

| MEP Positive Regions | Hydrogen atoms of the amine group; Region of the bromine atom (σ-hole). | Sites for hydrogen bonding and halogen bonding with nucleophiles. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For the 1,2,4-oxadiazole (B8745197) scaffold, numerous QSAR studies have been conducted, particularly for anticancer and antimicrobial agents. researchgate.netresearchgate.net A highly relevant 3D-QSAR study was performed on a series of 3-(Aryl)-N-(Aryl)-1,2,4-oxadiazol-5-amines, a class that directly includes the target compound, to model their antiproliferative activity. ijpsdronline.comijpsdronline.com Such studies typically employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

These 3D-QSAR models generate contour maps that visualize the regions where specific properties are favorable or unfavorable for activity:

Steric Contour Maps: These maps indicate where bulky substituents would increase (typically shown in green) or decrease (typically shown in yellow) biological activity. For the 3-(Aryl)-N-(Aryl)-1,2,4-oxadiazol-5-amine series, steric maps might suggest that bulky groups are favored at certain positions on the phenyl ring to enhance interactions within a receptor pocket, while being disfavored elsewhere due to steric clashes. ijpsdronline.com

Electrostatic Contour Maps: These maps highlight regions where positive charge (blue) or negative charge (red) would be beneficial for activity. For instance, an electrostatic map could indicate that an electron-withdrawing group on the 4-position of the phenyl ring (like the bromine in the target compound) contributes positively to activity by enhancing electrostatic interactions with a biological target. ijpsdronline.com

By analyzing these models, chemists can strategically modify the structure of this compound to optimize its activity. For example, the QSAR model might suggest replacing the bromine atom with other halogens or different electron-withdrawing groups, or adding substituents to other positions on the phenyl ring to better fit the pharmacophoric requirements for a specific biological target. researchgate.netnih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. It is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. mdpi.comnih.gov For this compound, docking studies can hypothesize how it might bind to various therapeutically relevant targets, such as protein kinases (e.g., EGFR, VEGFR2) or viral proteases, which are common targets for oxadiazole-containing compounds. mdpi.comnih.govnih.gov

A typical docking simulation would place the compound into the active site of a target protein and score the different binding poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The amine group (donor) and the oxadiazole nitrogens (acceptors) are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in the active site. mdpi.com

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the backbone carbonyl oxygen of an amino acid. nih.gov

Hydrophobic Interactions: The bromophenyl ring can engage in hydrophobic and π-stacking interactions with nonpolar residues like leucine, valine, or phenylalanine.

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the binding. sciepub.comnih.gov By running a simulation for several nanoseconds, researchers can verify if the ligand remains stably bound in the predicted pose and analyze the persistence of key intermolecular interactions, thus adding confidence to the docking results. mdpi.com

Table 2: Potential Protein Targets and Key Interactions for the 1,2,4-Oxadiazole Scaffold

| Potential Protein Target | Target Class | Key Interacting Residues (Examples) | Types of Interactions |

|---|---|---|---|

| EGFR Tyrosine Kinase | Protein Kinase | Met793, Asp855, Lys745 | Hydrogen bonds, hydrophobic interactions |

| VEGFR2 Tyrosine Kinase | Protein Kinase | Cys919, Asp1046, Glu885 | Hydrogen bonds, halogen bonds |

| SARS-CoV-2 Main Protease (Mpro) | Cysteine Protease | His41, Cys145, Gln192, Glu166 | Hydrogen bonds, π-interactions |

| Monoamine Oxidase (MAO) | Oxidase | Tyr407, Tyr444 | Aromatic interactions, hydrogen bonds |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Non-Covalent Interactions)

The structure of this compound is rich in functional groups that can participate in a variety of intermolecular interactions, which are fundamental to its crystal packing and its ability to bind to biological receptors.

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. The two hydrogen atoms can form strong directional bonds with hydrogen bond acceptors, such as the nitrogen or oxygen atoms of a receptor or another molecule in a crystal lattice. unito.it The two nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors. nih.gov This dual donor/acceptor capability allows the molecule to form extensive hydrogen-bonding networks, which are crucial for molecular recognition. acs.org

Halogen Bonding: A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). acs.org The bromine atom in this compound, attached to the electron-withdrawing phenyl ring, possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole. acs.org This σ-hole can interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur in amino acid residues. Halogen bonds are highly directional and can be comparable in strength to hydrogen bonds, playing a significant role in the binding affinity and selectivity of ligands. mdpi.com

Other Non-Covalent Interactions:

π-π Stacking: The electron-rich phenyl ring can participate in π-π stacking interactions with other aromatic rings, such as those from phenylalanine, tyrosine, or tryptophan residues in a protein active site.

The interplay of these diverse intermolecular forces dictates the supramolecular chemistry of the compound and is a key determinant of its biological activity.

Prediction of Relevant Molecular Properties (e.g., ADME parameters)

For a compound to be a viable drug candidate, it must possess not only high potency but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In the early stages of drug discovery, these properties are often predicted using computational tools like SwissADME, admetSAR, and pkCSM. benthamdirect.comnih.gov These platforms use a molecule's structure to estimate various pharmacokinetic and physicochemical parameters. For this compound, a predicted ADME profile can be constructed based on analyses of similar oxadiazole derivatives. acs.orgnih.govjaptronline.com

A crucial first step is to assess compliance with guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. The rules state that an orally active drug generally has: a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Other key predicted parameters include:

Gastrointestinal (GI) Absorption: Predicted to be high for many small heterocyclic molecules. innovationforever.com

Blood-Brain Barrier (BBB) Permeation: This predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which could lead to drug-drug interactions. innovationforever.com

P-glycoprotein (P-gp) Substrate: Predicts if the compound is a substrate for this key efflux pump, which can limit bioavailability. ekb.eg

Aqueous Solubility (LogS): A critical parameter for absorption and formulation.

Table 3: Predicted ADME Properties for this compound

| Parameter | Predicted Value/Classification | Implication for Drug-Likeness |

|---|---|---|

| Molecular Weight | ~255 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Compliant with Lipinski's Rule; balanced lipophilicity |

| Hydrogen Bond Donors | 1 (from -NH₂) | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 (from oxadiazole N, O) | Compliant with Lipinski's Rule |

| Lipinski's Violations | 0 | Good potential for oral bioavailability |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes/No (Variable) | Potential for CNS or peripheral action depends on specific models |

| CYP Isozyme Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2C19) | Potential for drug-drug interactions |

| P-gp Substrate | No | Unlikely to be removed by efflux pumps, aiding bioavailability |

| Aqueous Solubility (LogS) | Moderately to Poorly Soluble | May require formulation strategies to improve solubility |

Structure Activity Relationship Sar Studies of 3 4 Bromophenyl 1,2,4 Oxadiazol 5 Amine and Its Analogs

Influence of the 4-Bromophenyl Substituent on Biological Activity

The nature and substitution pattern of the aryl group at the 3-position of the 1,2,4-oxadiazole (B8745197) ring are critical determinants of biological activity. The 4-bromophenyl moiety, in particular, imparts a combination of lipophilicity and electronic properties that significantly modulate the molecule's interaction with biological targets.

Studies on analogous series, such as 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines, have provided insights into these relationships. For instance, in a series of antiproliferative agents targeting prostate cancer cells, modifications to the 3-aryl ("western") portion of the molecule revealed distinct trends. While the initial hit compound featured a simple phenyl group, introducing substituents led to varied outcomes. The presence of a methoxy (B1213986) group at the meta-position of the phenyl ring was found to be beneficial for activity. nih.gov

In contrast, other substitutions on the phenyl ring can have different effects. For example, in a series of 1,2,4-oxadiazole derivatives tested for antibacterial activity, compounds with a 4-chlorophenyl group at the 3-position showed notable efficacy. researchgate.net The substitution of bromine with other halogens like chlorine or fluorine, or with electron-donating groups like methoxy, can alter the molecule's electronic distribution and steric profile, thereby affecting its binding capabilities. researchgate.netnih.gov The 4-bromo substitution often provides a good balance of properties, contributing to both potency and favorable pharmacokinetic profiles.

Table 1: Influence of 3-Aryl Substituent on Antiproliferative Activity (DU-145 Cells)

| Compound Analogue | 3-Aryl Substituent | Relative Activity |

|---|---|---|

| Reference | 4-Bromophenyl | Baseline |

| Analogue 1 | Phenyl | Lower |

| Analogue 2 | 3-Methoxyphenyl | Higher nih.gov |

| Analogue 3 | 4-Chlorophenyl | Variable researchgate.net |

| Analogue 4 | 4-Fluorophenyl | Variable nih.gov |

This table is illustrative, based on trends reported in the cited literature.

Impact of Modifications to the 5-Amino Group on Molecular Recognition

The 5-amino group is a key functional handle that plays a crucial role in molecular recognition, often acting as a hydrogen bond donor. Modifications to this group, including N-alkylation, N-arylation, or acylation, have profound effects on the compound's biological profile.

Research on glycogen (B147801) phosphorylase (GP) inhibitors provides a clear example. The introduction of a 5-amino group onto the oxadiazole scaffold was initially hypothesized to enhance binding through additional interactions with the enzyme's catalytic site. nih.govnih.gov However, further derivatization of this amino group with alkyl or dialkyl substituents did not lead to the expected increase in inhibition, suggesting that these specific modifications may result in unfavorable interactions or steric hindrance within the target's binding pocket. nih.govnih.gov

Conversely, in the development of antiproliferative agents, N-arylation of the 5-amino group has proven to be a successful strategy. The synthesis of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines demonstrated that the nature of the aryl substituent on the nitrogen atom significantly influences potency. nih.gov For example, adding a para-methoxy substituent to this N-aryl ("eastern") portion of the molecule substantially improved activity, an effect that was synergistic when combined with beneficial substitutions on the 3-aryl ring. nih.gov This highlights that while the primary amine is important, its substitution with larger, specifically functionalized groups can introduce new, favorable binding interactions.

Table 2: Effect of 5-Amino Group Modification on Biological Target Interaction

| Modification Type | Substituent | Observed Effect on Activity | Target Class Example |

|---|---|---|---|

| N-Alkylation | Dimethylamino | No improvement / Detrimental nih.govnih.gov | Glycogen Phosphorylase |

| N-Arylation | Phenyl | Active nih.gov | Anticancer |

| N-Arylation | 4-Methoxyphenyl | Significantly Improved nih.gov | Anticancer |

This table synthesizes findings from studies on different biological targets.

The Role of the 1,2,4-Oxadiazole Core in Binding Affinity and Selectivity

The 1,2,4-oxadiazole ring is not merely a linker but an essential pharmacophore that contributes significantly to the molecule's properties. It is recognized as a valuable bioisostere for amide and ester functionalities, offering improved metabolic stability and distinct electronic characteristics. nih.govd-nb.infonih.govnih.gov Its thermal and chemical resistance contributes to its stability in biological systems. mdpi.com

The arrangement of nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring creates a specific distribution of electrostatic potential, enabling it to act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets. mdpi.com The ring's geometry and rigidity help to correctly orient the substituents at the 3- and 5-positions for optimal interaction with a receptor or enzyme active site. nih.gov

The importance of the specific isomer is critical for activity. Structure-activity relationship studies comparing isomeric oxadiazoles (B1248032) have demonstrated that the 1,2,4-oxadiazole scaffold is often preferred over the 1,3,4-oxadiazole (B1194373) isomer for biological activity against certain targets. nih.gov For instance, in a study of glycogen phosphorylase inhibitors, 1,3,4-oxadiazole analogs were found to be practically inactive compared to their 1,2,4-oxadiazole counterparts. nih.gov This selectivity underscores the unique role of the 1,2,4-oxadiazole core's electronic and structural features in achieving high binding affinity and biological specificity. nih.govnih.gov

Design Principles for Modulating Bioactivity through Structural Variations

Based on SAR studies, several key principles can be established for designing and optimizing the bioactivity of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine analogs.

Systematic Probing of the 3-Aryl Ring: The 4-bromophenyl group serves as a strong starting point. However, bioactivity can be fine-tuned by exploring other substitutions on this phenyl ring. Introducing small, electron-donating or electron-withdrawing groups at the meta or para positions can modulate the electronic landscape of the entire molecule, potentially enhancing target engagement. Combining features, such as a meta-methoxy group on the 3-aryl ring and a para-methoxy group on an N-aryl substituent at the 5-amino position, can lead to synergistic improvements in potency. nih.gov

Strategic Modification of the 5-Amino Group: While the unsubstituted amino group is a key interaction point, its derivatization offers a pathway to improved affinity and selectivity. N-arylation appears to be a particularly fruitful strategy, allowing for the exploration of additional hydrophobic and electronic interactions within a binding pocket. The goal is to introduce substituents that complement the topology of the target site without introducing steric clashes.

Leveraging the Oxadiazole Core: The 1,2,4-oxadiazole ring should be considered a rigid scaffold that pre-organizes the key interacting moieties. Its bioisosteric replacement of more labile ester or amide groups is a primary design advantage, often leading to compounds with better pharmacokinetic profiles. nih.govd-nb.info The inherent properties of the ring are crucial for affinity, and its replacement with other heterocycles should be approached with caution, as even isomeric changes (e.g., to a 1,3,4-oxadiazole) can lead to a complete loss of activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies emphasize the importance of hydrophobicity and quantum chemical descriptors in determining the anti-proliferative activity of this class of compounds, providing a computational framework to guide further structural modifications. researchgate.net

Future Research Directions for 3 4 Bromophenyl 1,2,4 Oxadiazol 5 Amine

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies is crucial for the efficient and environmentally responsible production of 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine and its derivatives. While traditional methods for creating 1,3,4-oxadiazole (B1194373) rings often involve cyclization using reagents like phosphorus oxychloride, these methods can have drawbacks. nih.govresearchgate.net Future research should prioritize the development of novel and sustainable synthetic pathways.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times significantly and improve yields for related oxadiazole compounds, often without the need for organic solvents. evitachem.com

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation offers an energy-efficient method for chemical reactions and has been successfully applied to the synthesis of 1,3,4-oxadiazol-2-amines. semanticscholar.org

Catalyst-Free Aqueous Medium Synthesis: Developing synthetic routes that operate in water as a solvent aligns with the principles of green chemistry, reducing reliance on volatile and often toxic organic solvents.

Mechanochemistry: Reactions conducted in the solid state through mechanical energy (e.g., grinding or milling) can offer quantitative yields in the absence of solvents, representing a highly sustainable approach that is yet to be fully explored for 1,2,4-oxadiazole (B8745197) synthesis. nih.gov

| Synthetic Approach | Key Advantages | Potential Challenges | Relevance to Target Compound |

|---|---|---|---|

| Conventional Cyclization (e.g., POCl₃) | Well-established procedures | Harsh reagents, environmental concerns | Baseline method for comparison |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced solvent use evitachem.com | Requires specialized equipment | Potential for rapid library generation |

| Ultrasound-Assisted Synthesis | Energy efficiency, improved reaction rates semanticscholar.org | Scalability may be a concern | Green alternative for lab-scale synthesis |

| Mechanochemistry | Solvent-free, high yields, sustainability nih.gov | Newer technique, optimization required | Highly innovative and eco-friendly route |

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry provides powerful tools for the rational design of new derivatives with improved potency and selectivity. Future research should leverage these in silico methods to guide the synthesis of novel analogues of this compound.

Key computational strategies include:

Molecular Docking: These studies can predict the binding interactions of derivatives with specific biological targets, such as enzymes or receptors. researchgate.net For example, docking studies have been used to investigate the binding of similar heterocyclic compounds to targets like tubulin and estrogen receptors, providing insights into their anticancer mechanisms. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can identify the physicochemical properties that are critical for the biological activity of the compound series, helping to prioritize the synthesis of the most promising candidates.

ADME/Toxicity Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles can help in the early identification of candidates with favorable drug-like properties, reducing late-stage attrition in the drug discovery pipeline. researchgate.netmdpi.com

Exploration of New Biological Targets and Mechanistic Investigations

The 1,2,4-oxadiazole and related 1,3,4-oxadiazole scaffolds are known to exhibit a diverse range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.govmdpi.com A crucial future direction is to screen this compound and its derivatives against a broader array of biological targets to uncover new therapeutic applications.

Areas for investigation should include:

Screening Against Diverse Enzyme Families: Evaluation against kinases, proteases, and other enzymes implicated in various diseases could reveal novel activities. The epidermal growth factor receptor (EGFR) is one such target where oxadiazole derivatives have shown inhibitory effects. rsc.org

Antimicrobial and Antiviral Assays: Given the known antimicrobial properties of oxadiazoles (B1248032), systematic screening against a panel of pathogenic bacteria, fungi, and viruses is warranted. mdpi.comrsc.org

Mechanistic Studies: For any identified biological activity, detailed mechanistic investigations are essential. This involves identifying the specific molecular target and elucidating the downstream effects on cellular pathways. Understanding the mechanism of action is critical for optimizing the compound's therapeutic potential.

Strategic Combination with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques should be employed.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large library of derivatives by systematically modifying different parts of the core structure. For instance, various substituents can be introduced at the amine group or by replacing the bromophenyl moiety.

High-Throughput Screening (HTS): The synthesized library of compounds can then be subjected to HTS against a wide range of biological targets. This enables the rapid identification of "hit" compounds with promising activity for further development. The National Cancer Institute (NCI) utilizes such protocols to screen compounds against numerous cancer cell lines, providing valuable data on antiproliferative activity. nih.govnih.gov

Expanding the Chemical Space of this compound Derivatives

Systematic structural modification of the parent compound is key to developing analogues with enhanced activity, selectivity, and improved physicochemical properties. Future synthetic efforts should focus on exploring the chemical space around this scaffold.

Potential modifications include:

Substitution on the Phenyl Ring: The bromine atom on the phenyl ring can be replaced with other functional groups through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide variety of substituents to probe structure-activity relationships.

Derivatization of the Amine Group: The 5-amino group serves as a handle for further functionalization. It can participate in coupling reactions to introduce different aryl, alkyl, or acyl groups, potentially modulating the compound's biological activity and properties. evitachem.com

Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself can be replaced with other five-membered heterocycles, such as 1,3,4-oxadiazole, triazole, or thiazole, to explore the impact of the core structure on biological activity. mdpi.commdpi.comnih.gov

| Modification Site | Potential Modifications | Rationale / Desired Outcome | Example Reaction Type |

|---|---|---|---|

| 4-Bromophenyl group (C4-position of phenyl ring) | -F, -Cl, -CH₃, -OCH₃, -CN, other aryl groups | Modulate lipophilicity, electronic properties, and target binding affinity. | Suzuki or Buchwald-Hartwig coupling nih.gov |

| 5-Amine group | Acetylation, alkylation, arylation (forming amides or secondary/tertiary amines) | Improve metabolic stability, alter solubility, introduce new interaction points. | Acylation with acid chlorides, reductive amination |

| Core Heterocycle | Replacement with 1,3,4-oxadiazole, 1,2,4-triazole, or thiazolidinone | Explore bioisosteric effects, potentially discover novel biological activities. nih.gov | De novo synthesis from different starting materials |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine?

- Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (120°C). For example, thiourea derivatives can be cyclized to form the oxadiazole core, with subsequent bromophenyl substitution achieved via nucleophilic aromatic substitution or Suzuki coupling .

- Key Steps :

Preparation of hydrazide intermediates from carboxylic acids.

Cyclization using POCl₃ or other dehydrating agents.

Purification via column chromatography or recrystallization.

- Validation : Reaction progress is monitored by TLC, and intermediates are characterized by IR spectroscopy (C=O and N-H stretches) and mass spectrometry .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Spectroscopy :

- IR : Confirms the presence of oxadiazole rings (C=N stretch ~1600 cm⁻¹) and amine groups (N-H stretch ~3300 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and amine protons (δ 5.0–5.5 ppm). ¹³C NMR verifies the oxadiazole carbons (δ 165–170 ppm) .

Advanced Research Questions

Q. How does this compound interact with biological targets?

- Biological Screening : The compound is evaluated for antitubercular, anticancer, or antimicrobial activity. For example:

- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv .

- Cytotoxicity : Daphnia magna assays assess acute toxicity (LC₅₀ values) to prioritize compounds for mammalian studies .

Q. How can computational chemistry optimize this compound for target selectivity?

- Approach :

QSAR Modeling : Correlates substituent electronic properties (Hammett σ constants) with bioactivity. Bromine’s electronegativity enhances binding to hydrophobic pockets .

Dynamics Simulations : MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories .

- Design Strategies : Introducing electron-withdrawing groups (e.g., -CF₃) or modifying the oxadiazole scaffold improves metabolic stability and target affinity .

Q. How should researchers resolve discrepancies in reported biological data?

- Case Study : Variability in IC₅₀ values for antitubulin activity may arise from:

- Assay Conditions : Differences in cell lines (e.g., MDA-MB-231 vs. HeLa) or incubation times .

- Stereochemistry : Undetected racemization during synthesis alters binding conformations .

Methodological Notes

- Synthesis Optimization : Replace POCl₃ with polymer-supported reagents to reduce hazardous waste .

- Crystallization : Use slow evaporation from DMSO/EtOH mixtures to grow diffraction-quality crystals .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and crystallographic data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.